![molecular formula C20H22FN5O B5555827 N-{1-[2-(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-4-piperidinyl}-2-pyrimidinamine](/img/structure/B5555827.png)
N-{1-[2-(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-4-piperidinyl}-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[2-(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-4-piperidinyl}-2-pyrimidinamine is a useful research compound. Its molecular formula is C20H22FN5O and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.18083850 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dopamine and Serotonin Receptor Affinity
- Research indicates that derivatives of 1-(4-fluorophenyl)-1H-indoles, similar in structure to the compound , have shown potent dopamine D-2 and serotonin 5-HT2 receptor affinity. This has implications for their use in central nervous system studies and potential therapeutic applications (Perregaard et al., 1992).
Serotonin 5-HT2 Antagonists
- Compounds structurally related to N-{1-[2-(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-4-piperidinyl}-2-pyrimidinamine have been synthesized and studied for their high affinity and selectivity for serotonin 5-HT2 receptors, differing from dopamine D2 receptors and alpha 1 adrenoceptors. This research aids in understanding and developing treatments for psychiatric disorders (Andersen et al., 1992).
Corrosion Inhibition
- Piperidine derivatives, which share a structural component with the compound , have been investigated for their potential as corrosion inhibitors on metal surfaces. This has applications in materials science and engineering (Kaya et al., 2016).
Fluorimetric and Colorimetric Probes
- Derivatives of naphthalimide, which include structural elements similar to this compound, have been developed as fluorimetric and colorimetric probes. This has applications in environmental monitoring and chemical sensing (Lee et al., 2013).
Novel Neuroleptic Agents
- Certain piperidinyl-indole derivatives have been identified as novel neuroleptic agents, suggesting their potential use in treating psychiatric conditions (Westaway et al., 2009).
Acetylcholinesterase Inhibitor for Alzheimer's Disease
- Compounds with structural similarity to the compound have been studied as acetylcholinesterase inhibitors, indicating potential for treating Alzheimer's disease (Smith et al., 1997).
Mécanisme D'action
While the specific mechanism of action for “N-{1-[2-(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-4-piperidinyl}-2-pyrimidinamine” is not mentioned in the retrieved papers, it’s worth noting that indole derivatives have been found in many of the important synthetic drug molecules which bind with high affinity to multiple receptors, helpful in developing new useful derivatives .
Orientations Futures
Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The broad range of structurally-diverse starting materials available for each of the aryl hydrazine, ketone, and alkyl halide components makes the process amenable to rapid generation of trisubstituted indole libraries . This opens up exciting future directions for the development of new drugs and therapies.
Propriétés
IUPAC Name |
2-(7-fluoro-2-methyl-1H-indol-3-yl)-1-[4-(pyrimidin-2-ylamino)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O/c1-13-16(15-4-2-5-17(21)19(15)24-13)12-18(27)26-10-6-14(7-11-26)25-20-22-8-3-9-23-20/h2-5,8-9,14,24H,6-7,10-12H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMMNHVJFAJLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N3CCC(CC3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-METHOXY-N2-[2-(MORPHOLIN-4-YL)ETHYL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5555744.png)
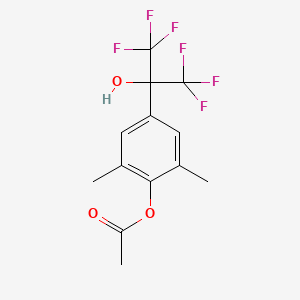
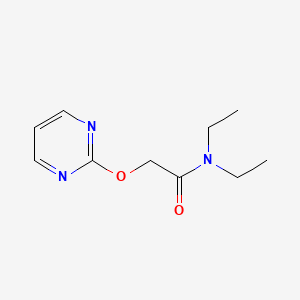
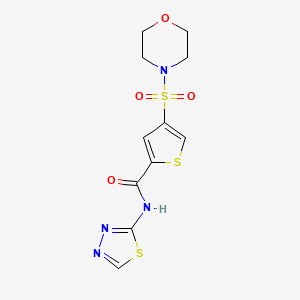
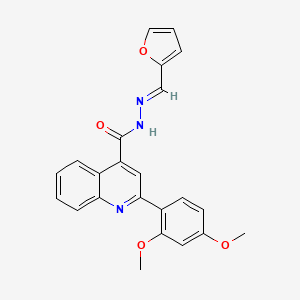
![{4-[3-(pyridin-2-ylmethoxy)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5555778.png)
![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5555783.png)
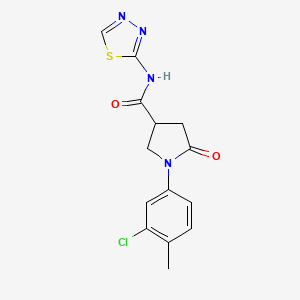
![6-Methoxy-benzo[de]chromen-3-one](/img/structure/B5555810.png)
![ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methyl-3-quinolinecarboxylate](/img/structure/B5555818.png)
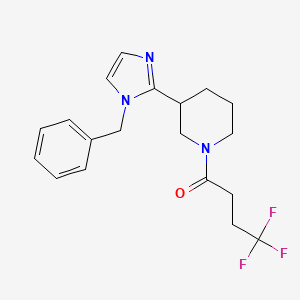
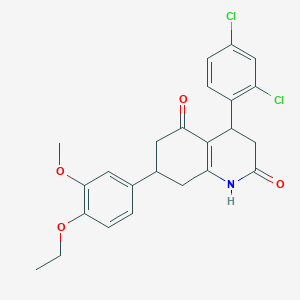
![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555839.png)
![N-[(4-methoxyphenyl)methyl]morpholine-4-carboxamide](/img/structure/B5555846.png)
